

# Foundational Research Studies of Sinbaglustat (OGT2378): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Sinbaglustat** (also known as OGT2378 or ACT-519276) is an orally available, brain-penetrant N-alkyl iminosugar being developed for the treatment of lysosomal storage disorders (LSDs), particularly those with neurological involvement such as GM2 gangliosidosis (Tay-Sachs and Sandhoff diseases).[1] This technical guide provides an in-depth overview of the foundational preclinical and clinical research on **Sinbaglustat**, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and key experimental findings.

# Mechanism of Action: Dual Inhibition of GCS and GBA2

**Sinbaglustat** is a dual inhibitor of two key enzymes in the glycosphingolipid (GSL) metabolic pathway: glucosylceramide synthase (GCS) and the non-lysosomal glucosylceramidase (GBA2).[2][3][4] GCS is responsible for the first committed step in the synthesis of most GSLs, catalyzing the transfer of glucose to ceramide to form glucosylceramide (GlcCer). GBA2, on the other hand, is involved in the catabolism of GlcCer outside of the lysosome.

**Sinbaglustat** exhibits a differential inhibitory potency, being approximately 50-fold more potent in inhibiting GBA2 than GCS.[2] This dual-action mechanism is significant. At lower doses, the more potent inhibition of GBA2 is expected to prevail, potentially leading to an increase in



GlcCer levels. At higher doses, the inhibition of GCS becomes more prominent, leading to a substrate reduction effect by decreasing the overall synthesis of GlcCer and downstream GSLs.

# **Signaling Pathway**

The following diagram illustrates the points of intervention of **Sinbaglustat** in the glycosphingolipid metabolic pathway.



Click to download full resolution via product page

**Sinbaglustat**'s dual inhibition of GCS and GBA2.

# Preclinical Research In Vitro Studies in Melanoma Cells

In a foundational study, the effect of **Sinbaglustat** was evaluated in MEB4 melanoma cells. This research demonstrated the potent inhibitory effect of **Sinbaglustat** on GSL synthesis.

Experimental Protocol: MEB4 melanoma cells were cultured for four days with 20 μM of **Sinbaglustat**. The synthesis of glucosylceramide and gangliosides was assessed by metabolic radiolabeling.

Quantitative Data:



| Parameter                  | Concentration | % Inhibition |
|----------------------------|---------------|--------------|
| Glucosylceramide Synthesis | 20 μΜ         | 93%          |
| Ganglioside Synthesis      | 20 μΜ         | >95%         |

These results indicate a significant reduction in the production of key glycosphingolipids in the presence of **Sinbaglustat**.

## In Vivo Studies in a Murine Model of GM1 Gangliosidosis

A preclinical study assessed the efficacy of **Sinbaglustat** in a transgenic mouse model of GM1 gangliosidosis, which lacks a functional β-galactosidase enzyme (Glb1-/-).

Experimental Protocol: Starting at 4 weeks of age, Glb1-/- mice were treated with either a nominal dose of 10 or 300 mg/kg/day of **Sinbaglustat** or remained untreated. Wild-type mice served as controls. The animals' clinical and neurological signs, and motor function were assessed until 17–18 weeks (4 months) and 30 weeks (7 months) of age.

#### Key Findings:

- Both low and high doses of Sinbaglustat delayed the onset of motor impairment and the
  progression of clinical disease in the GM1 gangliosidosis mouse model, with the higher dose
  showing greater efficacy.
- Histological analysis revealed that both treatment groups exhibited reduced neuronal vacuolation.
- The higher dose of Sinbaglustat was also associated with a decrease in axonal damage and astrogliosis.
- At the biomarker level, both doses led to an increase in the GBA2 substrate, glucosylceramide (GluCer), in the brain. However, only the high dose resulted in a reduction of GluCer and other GSLs in the periphery, indicating an additional inhibitory effect on GCS.

# Clinical Research: First-in-Human Studies



A first-in-human, single-center, randomized, double-blind, placebo-controlled study (NCT03372629) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **Sinbaglustat** in healthy volunteers. The study consisted of a single-ascending dose (SAD) phase and a multiple-ascending dose (MAD) phase.

## **Experimental Protocols**

#### Study Design:

- SAD: Healthy male subjects received single oral doses of Sinbaglustat ranging from 10 mg to 2,000 mg or a placebo.
- MAD: Healthy male and female subjects received oral doses of Sinbaglustat from 30 mg to 1,000 mg twice daily (b.i.d.) for 7 days, or a placebo.

#### Inclusion/Exclusion Criteria:

- Inclusion: Healthy male (SAD and MAD) and female (MAD) subjects aged 18 to 55 years with a body mass index (BMI) between 18 and 30 kg/m<sup>2</sup>.
- Exclusion: Smokers, history of drug or alcohol abuse, allergies to drug formulation components, and use of any medication (except contraceptives).

Pharmacokinetic and Pharmacodynamic Assessments:

- Serial blood and urine samples were collected to determine Sinbaglustat concentrations
  using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS).
- Plasma concentrations of GlcCer, lactosylceramide (LacCer), and globotriaosylceramide (Gb3) were measured to assess the pharmacodynamic effects.
- Standard safety and tolerability assessments included monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

### **Pharmacokinetic Data**

**Sinbaglustat** was rapidly absorbed with a time to maximum concentration (Tmax) between 0.9 and 2.0 hours. Plasma concentrations then decreased in a biphasic manner. In the MAD study,



steady-state conditions were achieved by day 2 with no accumulation.

Table 1: Geometric Mean (95% CI) Pharmacokinetic Parameters of **Sinbaglustat** Following Single-Dose Administration in Healthy Male Subjects

| Paramete<br>r       | 10 mg                      | 30 mg                      | 100 mg                       | 300 mg<br>(fasted) | 1,000 mg          | 2,000 mg          |
|---------------------|----------------------------|----------------------------|------------------------------|--------------------|-------------------|-------------------|
| Cmax<br>(ng/mL)     | 99.8 (65.2,<br>152.7)      | 311.4<br>(222.1,<br>436.5) | 918.4<br>(724.8,<br>1,163.6) | 2,819              | 8,128             | 15,600            |
| AUC0-t<br>(ng·h/mL) | 485.4<br>(381.1,<br>618.3) | 1,732<br>(1,400,<br>2,143) | 5,558<br>(4,869,<br>6,343)   | 18,340             | 66,330            | 129,000           |
| tmax (h)*           | 1.0 (0.5-<br>2.0)          | 1.0 (1.0-<br>2.0)          | 1.0 (1.0-<br>2.0)            | 1.5 (1.0-<br>2.0)  | 1.5 (1.0-<br>2.0) | 2.0 (1.5-<br>2.0) |
| t1/2 (h)            | NC                         | NC                         | NC                           | NC                 | 12.1              | 11.6              |

<sup>\*</sup>Median (range); NC = Not calculated due to insufficient data in the terminal phase.

## **Pharmacodynamic Data**

A dose-dependent decrease in plasma concentrations of GlcCer, LacCer, and Gb3 was observed during the 7-day repeated dosing in the MAD study, reflecting the inhibition of GCS.

Table 2: Maximum Percentage Decrease from Baseline in Plasma Glycosphingolipids on Day 7 of the MAD Study



| Dose (b.i.d.) | GlcCer                  | LacCer | Gb3  |
|---------------|-------------------------|--------|------|
| 30 mg         | No significant decrease | ~20%   | ~25% |
| 100 mg        | ~20%                    | ~35%   | ~40% |
| 300 mg        | ~40%                    | ~50%   | ~55% |
| 1,000 mg      | ~40%                    | ~50%   | ~55% |

Interestingly, after treatment cessation, GlcCer levels in the lowest dose groups increased above baseline, which is likely attributable to the more potent inhibition of GBA2 compared to GCS at these lower concentrations.

## **Safety and Tolerability**

**Sinbaglustat** was generally well-tolerated in both the SAD and MAD studies up to the highest doses tested. No serious adverse events were reported. The most frequently reported adverse event was headache, with no clear dose relationship. At the highest dose in the MAD study (1,000 mg b.i.d.), three of the four female subjects experienced a similar pattern of general symptoms.

# **Experimental Workflows**

The following diagrams illustrate the workflows for the preclinical in vitro study and the clinical trial.





Click to download full resolution via product page

Workflow for the in vitro melanoma cell study.





Click to download full resolution via product page

Workflow for the first-in-human clinical trial.

# Conclusion



The foundational research on **Sinbaglustat** (OGT2378) has established its novel dual mechanism of action, targeting both the synthesis and extralysosomal catabolism of glucosylceramide. Preclinical studies have demonstrated its potential to modulate glycosphingolipid levels and show therapeutic-like effects in a relevant disease model. The first-in-human clinical trial provided crucial data on its pharmacokinetic and pharmacodynamic profiles in healthy volunteers, demonstrating target engagement and a generally favorable safety and tolerability profile. These foundational studies provide a strong rationale for the continued clinical development of **Sinbaglustat** as a promising oral therapy for lysosomal storage disorders with neurological manifestations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Protocol to generate scaffold-free, multicomponent 3D melanoma spheroid models for preclinical drug testing PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Target Engagement in a First-in-Human Trial with Sinbaglustat, an Iminosugar to Treat Lysosomal Storage Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Target Engagement in a First-in-Human Trial with Sinbaglustat, an Iminosugar to Treat Lysosomal Storage Disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Foundational Research Studies of Sinbaglustat (OGT2378): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681795#sinbaglustat-ogt2378-foundational-research-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com